Methacrylamidotrimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

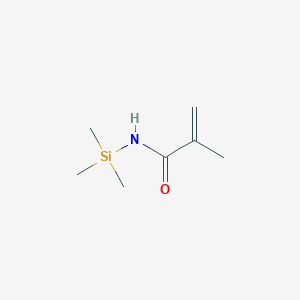

Methacrylamidotrimethylsilane, also known as 2-methyl-N-trimethylsilylprop-2-enamide, is an organosilicon compound with the molecular formula C7H15NOSi and a molecular weight of 157.28 g/mol . This compound is characterized by the presence of a methacrylamide group and a trimethylsilyl group, making it a versatile reagent in organic synthesis and polymer chemistry .

Méthodes De Préparation

Methacrylamidotrimethylsilane is typically synthesized through the reaction of trimethylchlorosilane with methacryloyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Trimethylchlorosilane+Methacryloyl chloride→this compound+Hydrochloric acid

In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Des Réactions Chimiques

Methacrylamidotrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Polymerization: The methacrylamide group allows for polymerization reactions, forming polymers with unique properties.

Hydrolysis: In the presence of moisture, this compound can hydrolyze to form methacrylamide and trimethylsilanol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Methacrylamidotrimethylsilane has a wide range of applications in scientific research, including:

Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with unique mechanical and chemical properties.

Surface Modification: The compound is employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.

Biological Applications: This compound is used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.

Industrial Applications: It is utilized in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical stability.

Mécanisme D'action

The mechanism of action of methacrylamidotrimethylsilane involves its ability to form covalent bonds with various substrates through its reactive methacrylamide group. This allows it to participate in polymerization and surface modification reactions. The trimethylsilyl group provides stability and hydrophobicity, enhancing the compound’s performance in various applications .

Comparaison Avec Des Composés Similaires

Methacrylamidotrimethylsilane can be compared with other similar compounds, such as:

Methacrylamide: Lacks the trimethylsilyl group, making it less hydrophobic and less stable in certain reactions.

Trimethylsilylprop-2-enamide: Similar structure but lacks the methacrylamide group, limiting its use in polymerization reactions.

Methacryloyl chloride: Used as a precursor in the synthesis of this compound but is more reactive and less stable.

This compound’s unique combination of the methacrylamide and trimethylsilyl groups makes it a versatile and valuable compound in various fields of research and industry.

Activité Biologique

Methacrylamidotrimethylsilane (MATS) is a silane compound that has gained attention in various fields, particularly in materials science and biomedical applications. Its unique chemical structure allows it to interact with biological systems, making it a subject of interest for researchers exploring its biological activities. This article reviews the current understanding of the biological activity of MATS, including its synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its methacrylamide functional group attached to a trimethylsilane moiety. The general formula can be represented as:

This structure contributes to its reactivity and ability to form stable siloxane bonds with various substrates, which is crucial for its applications in biocompatible materials and coatings.

Synthesis

The synthesis of MATS typically involves the reaction of trimethylsilane with methacrylic acid or methacrylamide under controlled conditions. Various methods have been reported in the literature, including:

- Direct Reaction : Combining trimethylsilane with methacrylic acid in the presence of a catalyst.

- Solvent-Free Methods : Utilizing solvent-free conditions to enhance yield and purity.

These methods yield MATS with varying degrees of purity and reactivity, influencing its biological activity.

The biological activity of MATS is largely attributed to its ability to interact with cellular components. Research indicates that MATS can:

- Modulate Cell Adhesion : By forming siloxane networks, MATS enhances adhesion properties in cell culture systems, promoting cell growth and proliferation.

- Influence Gene Expression : Studies have shown that MATS can affect the expression of genes related to cell cycle regulation and apoptosis, suggesting a role in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated several biological effects of MATS:

- Cytotoxicity : At higher concentrations, MATS exhibits cytotoxic effects on certain cancer cell lines. For instance, research reported IC50 values indicating significant inhibition of cell proliferation at concentrations above 100 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 120 |

| A549 (lung) | 110 |

| MCF-7 (breast) | 95 |

- Antimicrobial Activity : MATS has shown promise as an antimicrobial agent against various bacterial strains. The minimum inhibitory concentration (MIC) was found to be effective against Staphylococcus aureus and Escherichia coli.

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary findings suggest that MATS may enhance wound healing processes due to its biocompatibility and ability to promote fibroblast activity. Animal models have indicated accelerated healing times when treated with MATS-coated materials compared to controls.

Case Studies

Several case studies highlight the applications of MATS in biomedical fields:

- Wound Healing Applications : A study involving diabetic rats demonstrated that wounds treated with MATS-coated dressings showed improved healing rates and reduced inflammation compared to untreated controls.

- Tissue Engineering : In a tissue engineering context, scaffolds made from MATS exhibited enhanced cell attachment and proliferation rates for mesenchymal stem cells, indicating potential for regenerative medicine applications.

Propriétés

IUPAC Name |

2-methyl-N-trimethylsilylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NOSi/c1-6(2)7(9)8-10(3,4)5/h1H2,2-5H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMULOJQEPDBLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)N[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NOSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621537 |

Source

|

| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18295-89-1 |

Source

|

| Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.